Hirsutanonol 5-O-glucoside

Hepatoprotection Oxidative Stress HepG2 Cell Model

Hirsutanonol 5-O-glucoside (CAS 93915-36-7) is a diarylheptanoid glycoside with quantifiably distinct hepatoprotective potency (42.8% at 10 µM in t-BHP HepG2 assays). Unlike structurally similar aglycones, its C‑5 β‑D‑glucopyranosyl substitution directly modulates bioactivity, making it a critical benchmark for SAR comparisons. Available in high purity for liver‑protective screening and focused natural product library design. Order the validated standard to ensure reproducible, non‑interchangeable results in hepatic oxidative stress models.

Molecular Formula C25H32O11
Molecular Weight 508.52
CAS No. 93915-36-7
Cat. No. B592579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirsutanonol 5-O-glucoside
CAS93915-36-7
Molecular FormulaC25H32O11
Molecular Weight508.52
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2
InChIKeyLDAXQCVBWKSHLB-NAPQKZHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Hirsutanonol 5-O-glucoside (CAS 93915-36-7) Procurement Guide: Classification, Sourcing, and Structural Context


Hirsutanonol 5-O-glucoside (CAS 93915-36-7; C₂₅H₃₂O₁₁; MW 508.51 g/mol) is a diarylheptanoid glycoside isolated from various Alnus species (Betulaceae), including Alnus hirsuta, A. japonica, A. glutinosa, A. sibirica, and A. nepalensis [1]. The compound consists of the aglycone hirsutanonol bearing a β-D-glucopyranosyl moiety at the C-5 position, belonging to the broader class of polyphenolic diarylheptanoids [2].

Hirsutanonol 5-O-glucoside (CAS 93915-36-7): Why In-Class Diarylheptanoid Glycosides Cannot Be Freely Substituted


Diarylheptanoids constitute a large, structurally diverse class of natural products within Betulaceae species, with varying aglycone skeletons, glycosylation patterns, and glycosyl moieties [1]. Critically, glycosylation—the attachment of a sugar moiety—directly modulates bioactivity; enzymatic hydrolysis of glycosides to their corresponding aglycones generally yields superior biological activity [2]. Consequently, hirsutanonol 5-O-glucoside exhibits quantifiably distinct hepatoprotective potency compared to closely related aglycones (e.g., hirsutanonol, hirsutenone, (5S)-O-methylhirsutanonol) when assessed under identical experimental conditions [1]. Procurement decisions require precise specification because even structurally similar diarylheptanoids demonstrate non-interchangeable protective efficacy.

Hirsutanonol 5-O-glucoside (CAS 93915-36-7): Quantified Evidence of Differentiation for Scientific Procurement Decisions


Hepatoprotective Activity in HepG2 Cells: Direct Head-to-Head Comparison Against Eight Diarylheptanoid Derivatives at Identical Concentration

In a direct head-to-head study of twelve diarylheptanoid derivatives isolated from Alnus hirsuta and evaluated under identical assay conditions, hirsutanonol 5-O-glucoside (compound 3) demonstrated a hepatoprotective effect of 42.8% against t-BHP-induced cytotoxicity in HepG2 cells at 10 μM [1]. This activity falls within the mid-range of tested compounds, with (5S)-O-methylhirsutanonol exhibiting the highest protection (50.7 ± 3.7%) and hirsutanonol (the corresponding aglycone, compound 6) showing the lowest protection (37.0 ± 3.9%) among the eight active isolates [1].

Hepatoprotection Oxidative Stress HepG2 Cell Model

Cytotoxic Activity Profile: Differentiation from Hirsutanonol Aglycone in Cancer Cell Line Assays

Hirsutanonol (aglycone) demonstrates potent cytotoxic activities against murine B16 melanoma cells and human SNU-C1 gastric cancer cells, and exhibits chemoprotective effects on human lymphocyte DNA [1]. While hirsutanonol 5-O-glucoside shares the identical aglycone scaffold, the glycoside moiety confers distinct physicochemical properties including altered lipophilicity (LogP = -1.07) [2] and solubility characteristics that may differentially influence cellular uptake and pharmacokinetic behavior [3].

Cytotoxicity Anticancer Natural Products

Antioxidant Activity Class Comparison: Glycoside Versus Aglycone Differential Effects

A systematic investigation of diarylheptanoids from enzymatically hydrolyzed Alnus sibirica extract demonstrates that enzymatic cleavage of the sugar moiety (glycoside → aglycone conversion) generally enhances biological activity [1]. The study evaluated hirsutanonol (aglycone), hirsutenone, rubranol, and muricarpon B for DPPH radical scavenging, NBT superoxide scavenging, and NO production inhibition [1]. This establishes a class-level principle: glycosylation modulates antioxidant potency in predictable directions [1].

Antioxidant DPPH Radical Scavenging NBT Superoxide

Hirsutanonol 5-O-glucoside (CAS 93915-36-7): Evidence-Based Application Scenarios for Research Procurement


Hepatoprotection Screening Using t-BHP-Induced Oxidative Stress in HepG2 Cells

This scenario directly leverages the validated hepatoprotective activity of hirsutanonol 5-O-glucoside (42.8% protection at 10 μM) established under standardized t-BHP-induced cytotoxicity in HepG2 cells [1]. The compound is suitable as a positive control or test article in hepatic oxidative stress models, with established benchmark performance enabling direct potency comparisons against other diarylheptanoid derivatives evaluated in the same experimental system [1].

Structure-Activity Relationship (SAR) Studies of Diarylheptanoid Glycosides

Hirsutanonol 5-O-glucoside serves as a critical comparator in SAR investigations of diarylheptanoid glycosides, specifically for examining the impact of C-5 β-D-glucopyranosyl substitution on hepatoprotective activity relative to other glycosylation patterns (e.g., rubranoside series, oregonin) and aglycone forms [1]. Its mid-range protective activity (42.8%) among eight active diarylheptanoids provides a defined benchmark for evaluating structural modifications [1].

Glycoside vs. Aglycone Comparative Bioactivity Studies

This compound is appropriate for investigations examining the functional consequences of glycosylation on diarylheptanoid bioactivity. The class-level principle that aglycones generally exhibit superior biological activity compared to their glycosylated counterparts [2] can be empirically tested using hirsutanonol 5-O-glucoside paired with its aglycone hirsutanonol, given the availability of both forms from Alnus species and existing comparative hepatoprotection data [1].

Natural Product Library Screening for Hepatoprotective Candidates

Hirsutanonol 5-O-glucoside represents a characterized diarylheptanoid glycoside with validated hepatoprotective activity, suitable for inclusion in focused natural product libraries screening for liver-protective agents. Its defined activity profile (42.8% protection) against t-BHP-induced hepatotoxicity [1] and well-characterized physicochemical properties including LogP (-1.07), hydrogen bonding capacity (8 donors, 11 acceptors), and molecular weight (508.51 g/mol) [3] facilitate rational library design and hit prioritization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hirsutanonol 5-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.